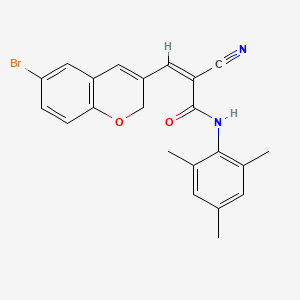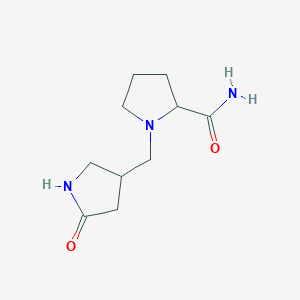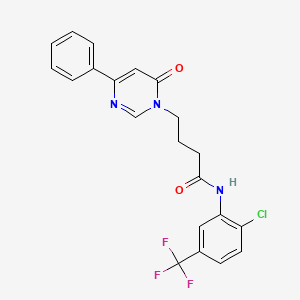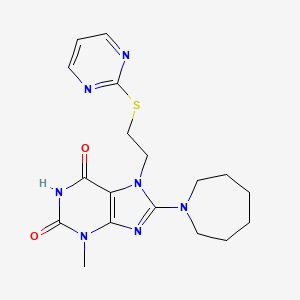
1-Cyclopentyl-3-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related urea derivatives involves multi-step chemical processes, including nucleophilic and electrophilic substitution reactions followed by oxidation. These processes are meticulously characterized using various analytical techniques such as 1H NMR, 13C NMR, FT-IR, MS, and single-crystal X-ray diffraction to ensure the formation of the desired compound. Studies demonstrate the efficiency of these synthetic routes in producing urea derivatives with high purity and yield (Deng et al., 2022).
Molecular Structure Analysis
The molecular structure of urea derivatives, including 1-Cyclopentyl-3-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)urea, has been extensively analyzed using DFT optimization and single-crystal X-ray diffraction techniques. These studies reveal that the DFT-optimized structures are consistent with the empirical data obtained from X-ray diffraction, highlighting the compound's structural stability and providing insights into its physicochemical properties (Deng et al., 2022).
Chemical Reactions and Properties
Urea derivatives undergo various chemical reactions, including cyclization and electrophilic substitution, to form complex structures with potential biological activities. The synthesis of novel urea derivatives has been reported, showing promising antimicrobial activity and cytotoxicity against certain cancer cell lines, indicating their potential for therapeutic applications (Shankar et al., 2017).
Physical Properties Analysis
The physical properties of urea derivatives are crucial for their practical applications. Techniques like DFT studies and single-crystal X-ray diffraction provide valuable information about the compound's density, molecular orbitals, and hydrogen bonding patterns, which are essential for understanding the compound's solubility, stability, and reactivity (Deng et al., 2022).
Chemical Properties Analysis
The chemical properties of urea derivatives, including reactivity, are of significant interest. Studies have focused on the compound's ability to participate in various chemical reactions, leading to the synthesis of complex structures with unique biological activities. These properties are influenced by the compound's molecular structure, particularly the presence of functional groups that can undergo nucleophilic attacks, electrophilic substitutions, and cyclization reactions (Shankar et al., 2017).
Propiedades
IUPAC Name |
1-cyclopentyl-3-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c19-14(10-17-16(20)18-13-3-1-2-4-13)11-5-6-15-12(9-11)7-8-21-15/h5-6,9,13-14,19H,1-4,7-8,10H2,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJUIZIKRWWPAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCC(C2=CC3=C(C=C2)OCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-6-(5-pyridin-3-ylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-1H-pyrimidine-2,4-dione](/img/structure/B2487457.png)
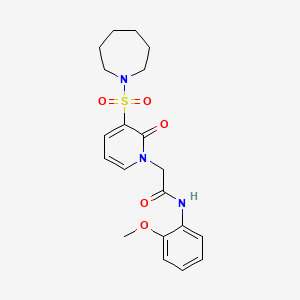
![2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine](/img/structure/B2487459.png)
![N-[2-(morpholin-4-yl)-2-oxoethyl]but-2-ynamide](/img/structure/B2487460.png)
![3-(benzenesulfonyl)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]propanamide](/img/structure/B2487462.png)
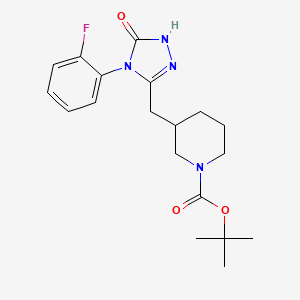

![2-chloro-6-fluoro-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide](/img/structure/B2487466.png)
